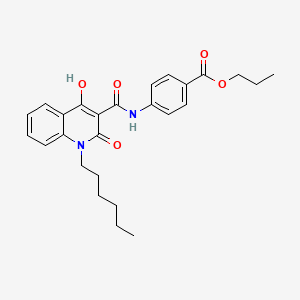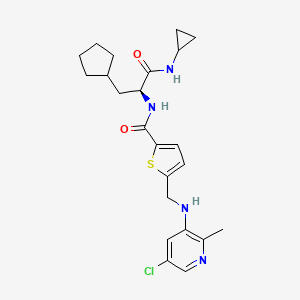
GSK2830371
Vue d'ensemble
Description
Applications De Recherche Scientifique
GSK2830371 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the inhibition of phosphatases.
Biology: Helps in understanding the role of Wip1 phosphatase in cellular processes.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of other chemotherapeutic agents.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
Target of Action
GSK2830371, also known as “(S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide”, is a potent and selective allosteric inhibitor of Wip1 phosphatase . Wip1 phosphatase, also known as PPM1D, is a type of protein serine/threonine phosphatase . It plays a crucial role in various cellular processes, including the DNA damage response pathway .
Mode of Action
This compound interacts with its target, Wip1 phosphatase, in an allosteric manner . It binds to a region outside the catalytic site of Wip1, referred to as the ‘flap’ subdomain . This region is unique to Wip1 compared to other members of the PPM phosphatase family, conferring selectivity to this compound . The binding of this compound results in the inhibition of Wip1’s phosphatase activity, thereby increasing the phosphorylation of Wip1 substrates .
Biochemical Pathways
The inhibition of Wip1 phosphatase by this compound affects several biochemical pathways. It increases the phosphorylation of Wip1 substrates, including p53, Chk2, H2AX, and ATM . These proteins play key roles in the DNA damage response pathway, cell cycle checkpoints, and apoptosis .
Pharmacokinetics
This compound is orally bioavailable . .
Result of Action
The action of this compound leads to several molecular and cellular effects. It increases the phosphorylation of Wip1 substrates, leading to the upregulation of the p53 response protein p21 . This results in the inhibition of cell growth in tumor cells harboring wild-type p53 . This compound has also been shown to attenuate tumor cell growth in a variety of lymphoid cell lines and inhibit lymphoma xenograft growth in vivo .
Action Environment
The effectiveness of this compound is influenced by certain environmental factors within the cell. It has been found to be effective only in cell lines overexpressing Wip1 and with wild-type p53 . Cell lines with mutant p53 seem to be resistant to this compound
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de GSK2830371 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un cycle thiophène et un cycle pyridine. Les étapes clés comprennent :
Formation du cycle thiophène : Ceci est réalisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.
Attachement du cycle pyridine : Le cycle pyridine est introduit par une réaction de substitution nucléophile.
Assemblage final : Le composé final est assemblé en couplant les cycles thiophène et pyridine par une série de réactions de condensation.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit et de la chimie en flux continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour minimiser les impuretés et maximiser l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
GSK2830371 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes pour modifier les cycles pyridine et thiophène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements supplémentaires .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des phosphatases.
Biologie : Aide à comprendre le rôle de la phosphatase Wip1 dans les processus cellulaires.
Médecine : Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of other chemotherapeutic agents.
Mécanisme d'action
This compound exerce ses effets en se liant à un site allostérique sur l'enzyme phosphatase Wip1. Cette liaison induit un changement conformationnel dans l'enzyme, inhibant son activité. L'inhibition de Wip1 conduit à la stabilisation et à l'activation de la voie suppresseur de tumeur p53, ce qui entraîne une augmentation de l'apoptose et une réduction de la prolifération cellulaire dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
CCT007093 : Un autre inhibiteur de Wip1 avec une structure chimique différente.
NSC 663284 : Un composé qui inhibe Wip1 par un mécanisme différent.
SP600125 : Un inhibiteur de kinase à large spectre qui affecte également l'activité de Wip1.
Unicité
GSK2830371 est unique en raison de sa haute sélectivité pour la phosphatase Wip1 et de sa capacité à induire un changement conformationnel dans l'enzyme, conduisant à une inhibition puissante. Cette sélectivité et ce mécanisme d'action en font un outil précieux dans la recherche et la thérapie du cancer .
Propriétés
IUPAC Name |
5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUVEGCMXCMSO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



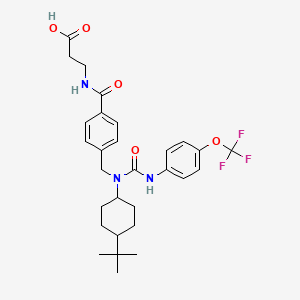

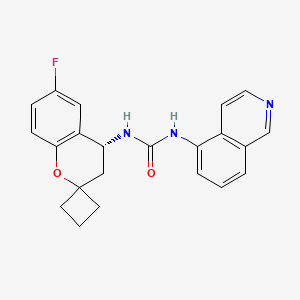
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

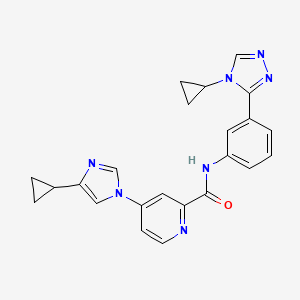
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)
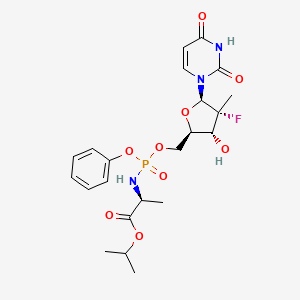
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
